molecular formula C6H12ClNO B2747913 rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride CAS No. 2089246-00-2

rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride

Cat. No.: B2747913
CAS No.: 2089246-00-2
M. Wt: 149.62
InChI Key: XMKPHELWJMSDHY-YAFCINRGSA-N
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Description

rac-(1R,5S,6S)-3-Azabicyclo[320]heptan-6-ol hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Scientific Research Applications

rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group and the hydrochloride salt. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. This interaction can result in a range of biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group within the bicyclic ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKPHELWJMSDHY-YAFCINRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@H]2[C@H]1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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